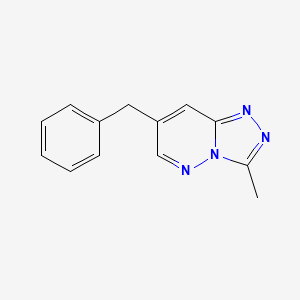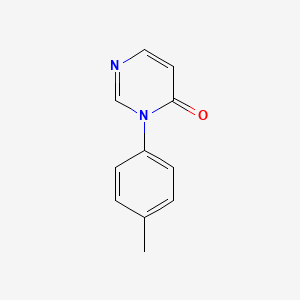![molecular formula C14H16Cl4N2O8PtS B14334035 3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate CAS No. 105856-32-4](/img/structure/B14334035.png)
3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate is a complex organometallic compound that incorporates platinum as a central metal ion. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and metal coordination sites makes it a versatile candidate for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate typically involves multi-step organic synthesis followed by metal coordination. The initial steps often include the formation of the organic ligand through reactions such as halogenation, amination, and hydroxylation. The final step involves the coordination of the platinum ion with the organic ligand under controlled conditions, often in the presence of a sulfate source to form the sulfate salt and water to yield the dihydrate form .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis reactors and metal coordination facilities. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The platinum ion can undergo reduction reactions, altering its oxidation state.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
Major products formed from these reactions include quinone derivatives, reduced platinum complexes, and substituted phenolic compounds .
Applications De Recherche Scientifique
3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate has several scientific research applications:
Chemistry: Used as a catalyst in organic reactions and as a precursor for synthesizing other complex organometallic compounds.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in chemotherapy for its ability to form platinum-DNA adducts that inhibit cancer cell replication.
Industry: Utilized in the development of advanced materials with unique electronic and catalytic properties.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate involves its interaction with biological macromolecules. The platinum ion can form covalent bonds with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The compound also interacts with proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: Another platinum-based anti-cancer drug with a simpler structure but similar mechanism of action.
Carboplatin: A derivative of cisplatin with a different leaving group, offering a different toxicity profile.
Oxaliplatin: A platinum-based drug with a distinct diaminocyclohexane ligand, used in colorectal cancer treatment.
Uniqueness
3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate is unique due to its complex structure, which allows for multiple modes of interaction with biological targets. Its combination of halogenated phenolic groups and platinum coordination provides a versatile platform for developing new therapeutic agents and materials .
Propriétés
| 105856-32-4 | |
Formule moléculaire |
C14H16Cl4N2O8PtS |
Poids moléculaire |
709.2 g/mol |
Nom IUPAC |
3,5-dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate |
InChI |
InChI=1S/C14H12Cl4N2O2.H2O4S.2H2O.Pt/c15-7-1-5(21)2-8(16)11(7)13(19)14(20)12-9(17)3-6(22)4-10(12)18;1-5(2,3)4;;;/h1-4,13-14,21-22H,19-20H2;(H2,1,2,3,4);2*1H2;/q;;;;+2/p-2 |
Clé InChI |
UKVFKRGLLNSVNJ-UHFFFAOYSA-L |
SMILES canonique |
C1=C(C=C(C(=C1Cl)C(C(C2=C(C=C(C=C2Cl)O)Cl)N)N)Cl)O.O.O.[O-]S(=O)(=O)[O-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Aminoethyl)amino]-2-nitrophenol](/img/no-structure.png)
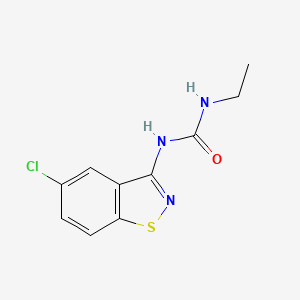
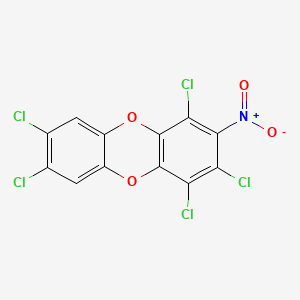

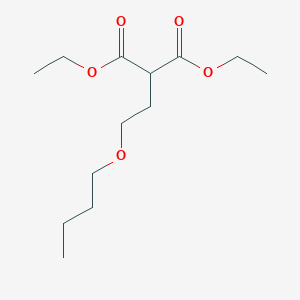
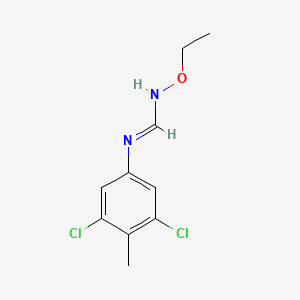
![5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one](/img/structure/B14334022.png)
